molecular formula C12H20O2 B12669787 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate CAS No. 85392-37-6

3-(Isopropyl)-6-methylcyclohexen-1-yl acetate

Cat. No.: B12669787
CAS No.: 85392-37-6
M. Wt: 196.29 g/mol
InChI Key: YUWKYQNAIQTEAF-UHFFFAOYSA-N
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Description

3-(Isopropyl)-6-methylcyclohexen-1-yl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular compound is characterized by its unique molecular structure, which includes an isopropyl group and a methyl group attached to a cyclohexene ring, with an acetate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate typically involves the esterification of 3-(Isopropyl)-6-methylcyclohexen-1-ol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

3-(Isopropyl)-6-methylcyclohexen-1-ol+Acetic Acid3-(Isopropyl)-6-methylcyclohexen-1-yl acetate+Water\text{3-(Isopropyl)-6-methylcyclohexen-1-ol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} 3-(Isopropyl)-6-methylcyclohexen-1-ol+Acetic Acid→3-(Isopropyl)-6-methylcyclohexen-1-yl acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of ionic liquids as catalysts has also been explored to enhance the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Isopropyl)-6-methylcyclohexen-1-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield the corresponding alcohol and acetic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Hydrolysis: 3-(Isopropyl)-6-methylcyclohexen-1-ol and acetic acid.

    Reduction: 3-(Isopropyl)-6-methylcyclohexen-1-ol.

    Oxidation: Various carboxylic acids depending on the specific reaction conditions.

Scientific Research Applications

3-(Isopropyl)-6-methylcyclohexen-1-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isopropyl)-6-methylcyclohexen-1-yl acetate primarily involves its hydrolysis to release the corresponding alcohol and acetic acid. This hydrolysis can occur enzymatically in biological systems, where esterases catalyze the cleavage of the ester bond. The released alcohol and acetic acid can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl acetate: Similar ester with an isopropyl group but lacks the cyclohexene ring.

    Methylcyclohexyl acetate: Similar ester with a cyclohexyl ring but lacks the isopropyl group.

    Ethyl acetate: Common ester used as a solvent, lacks both the isopropyl and cyclohexene groups.

Uniqueness

3-(Isopropyl)-6-methylcyclohexen-1-yl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in biological systems and makes it valuable in the fragrance industry for its unique scent profile .

Properties

CAS No.

85392-37-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(6-methyl-3-propan-2-ylcyclohexen-1-yl) acetate

InChI

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h7-9,11H,5-6H2,1-4H3

InChI Key

YUWKYQNAIQTEAF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C=C1OC(=O)C)C(C)C

Origin of Product

United States

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